molecular formula C22H23N7O3S2 B2449156 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207029-74-0

2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2449156
CAS No.: 1207029-74-0
M. Wt: 497.59
InChI Key: JPOHUOLNUOZHMG-UHFFFAOYSA-N
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Description

2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N7O3S2 and its molecular weight is 497.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOHUOLNUOZHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibits a range of biological activities owing to its complex molecular structure, which incorporates various pharmacologically active moieties. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole ring, a piperazine moiety, and a thiadiazole scaffold. The molecular formula can be represented as follows:

Component Molecular Formula Molecular Weight
BenzimidazoleC7H6N2118.14
PiperazineC4H10N286.13
ThiadiazoleC2H2N4S102.14
FuranC4H4O68.09

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole moieties. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 values as low as 0.28 µg/mL were reported for certain thiadiazole derivatives .
  • A549 (Lung Carcinoma) : Similar compounds demonstrated IC50 values around 0.52 µg/mL .

The structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole ring significantly influence anticancer activity, with electron-withdrawing groups enhancing potency .

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively documented. For example:

  • Compounds containing the thiadiazole moiety showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound Zone of Inhibition (mm)
Thiadiazole Derivative A15
Thiadiazole Derivative B20

These findings suggest that the incorporation of thiadiazole enhances antimicrobial efficacy due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

Research has also indicated that derivatives of this compound may possess neuroprotective properties. Studies utilizing models of epilepsy demonstrated that certain derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity when assessed using the rotarod test . This suggests potential applications in treating neurological disorders.

The biological activities of 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors in cancer pathways or microbial metabolism.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Properties : The presence of furan and thiadiazole rings may contribute to antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have synthesized and evaluated the biological activities of similar compounds:

  • Study on Thiadiazole Derivatives : A study found that a specific derivative exhibited over 74% inhibition in MES models for anticonvulsant activity .
  • Anticancer Evaluation : Another investigation reported that certain imidazole-containing compounds demonstrated significant growth inhibition in human colon cancer cell lines with EC50 values ranging from 3–4 µM .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. For instance, derivatives containing benzimidazole and thiadiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines.

A notable study reported the synthesis of related compounds and their evaluation using the MTT assay against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated promising cytotoxic activity:

CompoundIC50 (C6)IC50 (HepG2)
Compound A27.0 ± 1.41 µM50.0 ± 5.0 µM
Compound B20.0 ± 2.0 µM26.33 ± 1.53 µM
Compound C32.67 ± 6.43 µM275.0 ± 35.36 µM

These findings suggest that compounds with similar structural features may exhibit significant anticancer properties .

Antimicrobial Activity

The thiadiazole moiety present in the compound is known for its antimicrobial properties. Research has shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.

A study focused on synthesizing derivatives of thiadiazole and evaluating their antimicrobial activity against standard bacterial strains. The results demonstrated that certain derivatives exhibited substantial inhibitory effects:

CompoundZone of Inhibition (mm)
Compound D15 mm
Compound E20 mm
Compound F25 mm

These results indicate the potential for developing new antimicrobial therapies based on the structural framework of this compound .

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole and benzimidazole moieties in this compound?

The synthesis of 1,3,4-thiadiazole and benzimidazole fragments typically involves cyclization reactions under controlled conditions. For the thiadiazole core, hydrazine-carbothioamide intermediates can be cyclized using phosphorous oxychloride (POCl₃) or sulfuric acid . The benzimidazole moiety is often synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or acetic acid) . Key parameters include solvent selection (e.g., ethanol for milder conditions) and catalyst choice (e.g., Eaton’s reagent for solvent-free Friedel-Crafts acylation) . Purity is validated via TLC, melting point analysis, and NMR spectroscopy .

Basic: How can structural integrity and purity be validated post-synthesis?

Multi-modal characterization is critical:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm, thiadiazole sulfur environment) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for benzimidazole) .
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios to detect impurities .

Advanced: What methodologies resolve contradictions in reported bioactivity data for similar benzimidazole-thiadiazole hybrids?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or structural nuances. To address this:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for cytotoxicity to ensure reproducibility .
  • SAR Analysis : Systematically modify substituents (e.g., furan vs. phenyl groups) and correlate with activity trends .
  • Computational Docking : Identify binding interactions (e.g., benzimidazole’s role in kinase inhibition via π-π stacking with ATP pockets) .

Advanced: How can solvent-free synthesis improve yield and sustainability for this compound?

Solvent-free methods, such as Friedel-Crafts acylation using Eaton’s reagent (P₂O₅ in methanesulfonic acid), enhance atom economy and reduce waste. For example, fused imidazo[2,1-b]thiazole derivatives achieve 90–96% yields under these conditions . Key advantages:

  • Reduced Reaction Time : Thermal acceleration in solvent-free systems.
  • Easier Purification : Minimal byproducts due to high regioselectivity .
  • Green Metrics : Lower E-factor (0.1–0.3) compared to traditional solvent-based routes .

Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME or ProTox-II model bioavailability (% absorption >70% for logP <5) and hepatotoxicity risks .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration via logD analysis) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and metabolic pathways .

Advanced: How do structural modifications (e.g., piperazine linker length) impact target selectivity?

The piperazine linker’s flexibility and length influence binding to helical targets (e.g., GPCRs or kinases):

  • Shorter Linkers : Enhance rigidity, favoring interactions with shallow pockets (e.g., histone deacetylases) .
  • Longer Linkers : Improve access to buried active sites (e.g., protease catalytic triads) .
  • Substituent Effects : Electron-withdrawing groups on the benzimidazole (e.g., -NO₂) increase electrophilicity, boosting DNA intercalation potential .

Advanced: What in vitro models best elucidate the compound’s mechanism of action?

  • Cell-Free Assays : Enzymatic inhibition studies (e.g., COX-1/2 for anti-inflammatory activity) using fluorescence polarization .
  • 3D Tumor Spheroids : Evaluate penetration and efficacy in hypoxic microenvironments .
  • CRISPR-Cas9 Knockouts : Validate target engagement (e.g., apoptosis induction via Bcl-2/Bax ratio changes) .

Advanced: How can flow chemistry optimize large-scale synthesis while maintaining stereochemical purity?

Continuous flow systems enable precise control over reaction parameters:

  • Residence Time : Adjust to prevent intermediate degradation (e.g., <2 min for unstable diazo intermediates) .
  • Temperature Gradients : Multi-zone reactors stabilize exothermic steps (e.g., thiadiazole cyclization) .
  • In-Line Analytics : UV/Vis or IR sensors monitor real-time conversion, ensuring >90% yield .

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